



# Application Notes and Protocols for the Synthesis and Purification of P 1060

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Compound of Interest		
Compound Name:	P 1060	
Cat. No.:	B1215913	Get Quote

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Compound: **P 1060** Systematic Name: N'-cyano-N-(3-pyridyl)-N"-(tert-butyl)guanidine CAS Number: 60559-94-6 Chemical Formula: C<sub>11</sub>H<sub>15</sub>N<sub>5</sub> Mechanism of Action: **P 1060** is an analog of pinacidil and acts as a K+ channel opener, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation.

## Introduction

**P 1060** is a cyanoguanidine derivative that has been investigated for its potential as a vasodilator. Its mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle, which leads to a decrease in intracellular calcium concentration and subsequent relaxation of the muscle tissue. This application note provides a detailed, plausible protocol for the chemical synthesis and purification of **P 1060**, intended for research and development purposes. The methodologies described are based on general principles of organic synthesis for related guanidine compounds, as specific literature on the synthesis of **P 1060** is not readily available.

## **Chemical and Physical Data**

A summary of the known quantitative data for **P 1060** is presented in Table 1. Researchers are encouraged to characterize the synthesized product thoroughly to confirm its identity and purity.

Table 1: Physicochemical Properties of P 1060



Property	Value	Source
Molecular Formula	C11H15N5	[1]
Molar Mass	217.27 g/mol	[1]
CAS Number	60559-94-6	[1]

# Synthesis of P 1060

The proposed synthesis of **P 1060** involves a two-step process, beginning with the formation of a substituted thiourea from 3-aminopyridine, followed by conversion to the final N'-cyanoguanidine product.

Diagram 1: Proposed Synthesis Workflow for P 1060



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Caption: Proposed two-step synthesis of **P 1060**.

Experimental Protocol: Synthesis

Materials and Reagents:

• 3-Aminopyridine



- tert-Butyl isothiocyanate
- Lead(II) cyanamide (or a suitable carbodiimide activating agent)
- · Tetrahydrofuran (THF), anhydrous
- Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1 M
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

#### Procedure:

Step 1: Synthesis of N-(tert-butyl)-N'-(pyridin-3-yl)thiourea

- In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1 equivalent) in anhydrous THF.
- To this solution, add tert-butyl isothiocyanate (1.05 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure thiourea intermediate.

Step 2: Synthesis of N'-cyano-N-(3-pyridyl)-N"-(tert-butyl)guanidine (P 1060)



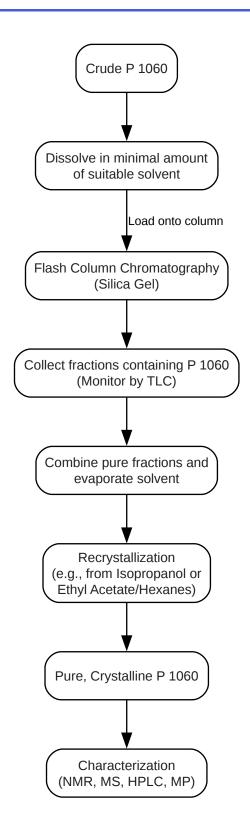
- In a clean, dry round-bottom flask under an inert atmosphere, suspend the N-(tert-butyl)-N'- (pyridin-3-yl)thiourea (1 equivalent) in anhydrous DMF.
- Add Lead(II) cyanamide (1.1 equivalents) to the suspension.
- Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter to remove insoluble lead salts.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude **P 1060**.

## Purification of P 1060

The crude **P 1060** obtained from the synthesis will likely contain unreacted starting materials and side products. A multi-step purification protocol is recommended to achieve high purity.

Diagram 2: Purification Workflow for P 1060





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## References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and Purification of P 1060]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#p-1060-synthesis-and-purification-methods]

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